molecular formula C11H9BrN2S B1287748 2-(Benzylthio)-5-bromopyrimidine CAS No. 79686-18-3

2-(Benzylthio)-5-bromopyrimidine

Cat. No. B1287748
CAS RN: 79686-18-3
M. Wt: 281.17 g/mol
InChI Key: LXOANVAJTYXINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Benzylthio)-5-bromopyrimidine” is a chemical compound that contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a benzylthio group attached at the 2nd position and a bromine atom at the 5th position of the pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for “2-(Benzylthio)-5-bromopyrimidine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions .


Molecular Structure Analysis

The molecular structure of “2-(Benzylthio)-5-bromopyrimidine” would consist of a pyrimidine ring with a benzylthio group and a bromine atom attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups through nucleophilic substitution reactions. The sulfur atom in the benzylthio group might also react with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylthio)-5-bromopyrimidine” would depend on its molecular structure. For instance, the presence of the bromine atom could make the compound relatively heavy and potentially more reactive. The benzylthio group could contribute to the compound’s lipophilicity .

Future Directions

The future research directions for “2-(Benzylthio)-5-bromopyrimidine” could involve studying its synthesis, reactions, and potential applications. For instance, it could be interesting to explore its use in the synthesis of pharmaceuticals or materials .

properties

IUPAC Name

2-benzylsulfanyl-5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOANVAJTYXINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607717
Record name 2-(Benzylsulfanyl)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79686-18-3
Record name 2-(Benzylsulfanyl)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl thiol (22 mmol) was added to 0.146 M ethanolic NaOEt (150 ml) at room temperature followed by 2-chloro-5-bromopyrimidine (20 mmol). The mixture was stirred at room temperature for 70 min, heated under reflux for 40 min, the solvent evaporated off at reduced pressure, the residue extracted with chloroform (100 ml), the chloroform solution washed with 2 M NaOH, and the dried (MgSO4) solution evaporated; yield 81%, m.p. 68°-69° C. (dil. MeOH). 1H NMR (CDCl3): δ4.36 (CH2), 7.26 (Ph), 8.50. (H-4, H-6).
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.